molecular formula C20H19BrN2O3S B2609652 (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-68-1

(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2609652
CAS No.: 865162-68-1
M. Wt: 447.35
InChI Key: VUXPCYWVTLXOBW-XDOYNYLZSA-N
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Description

(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative provided for research use only. This compound is part of a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities[a citation:3]. Benzothiazoles are recognized as privileged structures in pharmacology, often serving as key scaffolds in the development of therapeutic agents . Specifically, substituted benzothiazoles similar to this compound have been investigated for their potential as cannabinoid receptor ligands, which may be applicable in the study of pain, neurological diseases, and immune system disorders . The structural features of this molecule—including the bromo substituent, the 2-ethoxyethyl side chain, and the acetylbenzamide group—are common in the design of bioactive molecules and are likely intended to modulate properties like solubility, metabolic stability, and binding affinity to biological targets. Researchers can utilize this compound as a standard in analytical studies, a building block in synthetic chemistry, or a lead compound in biological screening assays to explore new therapeutic pathways. As with all our products, this chemical is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-acetyl-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXPCYWVTLXOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Ethoxyethyl Substitution: The bromo-substituted benzothiazole undergoes a nucleophilic substitution reaction with 2-ethoxyethylamine to introduce the ethoxyethyl group.

    Acetylation: The final step involves the acetylation of the benzamide moiety using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced forms.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.

    Antimicrobial Activity: It exhibits antimicrobial properties and is investigated for its effectiveness against various bacterial and fungal strains.

    Biological Studies: The compound is used in biological assays to study its interaction with specific enzymes and receptors.

    Drug Development: Researchers explore its potential as a lead compound for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a benzo[d]thiazole core with derivatives reported in and , but substituents differ significantly:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight
Target Compound 6-Bromo, 3-(2-ethoxyethyl), 4-acetyl C₂₁H₂₀BrN₃O₃S ~482.37*
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6, ) Isoxazole, phenyl C₁₈H₁₂N₄O₂S 348.39
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () 6-Ethoxy, 3-ethyl, sulfamoyl C₂₅H₂₆N₄O₄S₂ 529.63
Key Observations:
  • Electron-Withdrawing Groups : The 6-bromo substituent in the target compound likely increases electrophilicity compared to the ethoxy group in ’s analog .
  • Solubility : The 2-ethoxyethyl chain in the target compound may enhance solubility relative to simpler alkyl chains (e.g., ethyl in ) .
  • Bioactivity : Acetyl and sulfamoyl groups (in ) are associated with hydrogen-bonding interactions critical for target binding .

Physicochemical Properties

Data from highlight trends in melting points (mp) and spectroscopic features:

Compound () Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable MS Fragments (m/z)
6 160 1606 348 (M⁺), 105, 77
8a (pyridin-2-yl derivative) 290 1679, 1605 414 (M⁺), 104, 76
8c (phenyl-substituted ester) 210 1719, 1611 506 (M⁺), 105, 77
Analysis:
  • Melting Points : Bulky substituents (e.g., pyridin-2-yl in 8a) correlate with higher melting points due to enhanced crystal packing .
  • IR Spectra : The target compound’s acetyl group is expected to show C=O stretches near 1670–1700 cm⁻¹, similar to 8a .
  • Mass Spectrometry : Fragments at m/z 77 (benzoyl ion) and 105 (acetylated benzoyl) are common in benzamide derivatives, as seen in 6 and 8a .

Implications of Substituent Diversity

  • Bromo vs. Ethoxy : Bromo groups enhance molecular weight and electrophilicity, whereas ethoxy groups improve lipophilicity .
  • Acetyl vs. Sulfamoyl: Acetyl groups may favor hydrogen-bond acceptor interactions, while sulfamoyl groups act as hydrogen-bond donors .

Biological Activity

(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. The following article delves into its biological activity, synthesis, and potential therapeutic applications.

Synthesis

The synthesis of (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of appropriate thiazole derivatives with benzamides. The synthesis pathway may include the following steps:

  • Formation of Thiazole Intermediate : A thiazole ring is formed through cyclization reactions involving sulfur and nitrogen-containing precursors.
  • Bromination : The introduction of a bromine atom at the 6-position is achieved through electrophilic aromatic substitution.
  • Acetylation : The acetyl group is introduced via acetyl chloride or acetic anhydride in the presence of a base.
  • Final Coupling : The final compound is obtained by coupling the thiazole derivative with an appropriate benzamide.

Biological Activity

The biological activity of (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been evaluated in various studies, focusing on its potential as an anti-cancer agent and its effects on inflammation and immune responses.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have shown IC50 values ranging from 4 to 9 µM against human lymphocyte cell lines, indicating their potential as anti-cancer agents .

CompoundCell LineIC50 (µM)
Compound AMT-4 (HIV model)4
Compound BLeukaemia5
(Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamideVarious solid tumorsTBD

Anti-inflammatory and Immunosuppressive Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can modulate immune responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism by which (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects may involve:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Modulation of Cytokine Production : Influencing inflammatory pathways and immune cell activity.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in preclinical models:

  • Study on Leukaemia Cells : A derivative exhibited significant growth inhibition in leukaemia cell lines, suggesting a pathway for further development into therapeutic agents .
  • Inflammation Models : In animal models, compounds similar to (Z)-4-acetyl-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide demonstrated reduced markers of inflammation when administered during induced inflammatory responses .

Q & A

Basic Question: What are the critical considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:
The synthesis of this benzothiazole-benzamide hybrid requires precise control of reaction parameters. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between the acetylbenzoyl moiety and the benzo[d]thiazol-2(3H)-ylidene core .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for enhancing reaction rates and solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions (e.g., over-halogenation) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC to isolate the Z-isomer, confirmed by NOESY NMR .

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